molecular formula C12H15Cl B8432931 4-(5-Hexenyl)-1-chlorobenzene

4-(5-Hexenyl)-1-chlorobenzene

Cat. No.: B8432931
M. Wt: 194.70 g/mol
InChI Key: IEVCPYZEUADOOM-UHFFFAOYSA-N
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Description

Its synthesis involves the reaction of magnesium turnings with tetrahydrofuran (THF) at 80°C, yielding 40% of the product after distillation (116°–118°C at 13 hPa) . The hexenyl side chain introduces unsaturation (a double bond), influencing its reactivity and physical properties. This compound is utilized in organic synthesis, particularly in cyclization reactions and as a precursor for liquid crystals .

Properties

Molecular Formula

C12H15Cl

Molecular Weight

194.70 g/mol

IUPAC Name

1-chloro-4-hex-5-enylbenzene

InChI

InChI=1S/C12H15Cl/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h2,7-10H,1,3-6H2

InChI Key

IEVCPYZEUADOOM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains

A. Chain Length and Substituent Effects

  • 4-(8-Nonenyl)-1-chlorobenzene: Boiling Point: 87°C at 0.3 hPa (vs. 116°–118°C at 13 hPa for 4-(5-Hexenyl)-1-chlorobenzene). The longer nonenyl chain reduces boiling point under lower pressure, reflecting decreased volatility compared to the hexenyl analog .
  • Silacyclohexane Derivatives (e.g., 4-(trans-4-(4-fluoroheptyl)-4-silacyclohexyl)-1-chlorobenzene): Silicon incorporation alters electronic properties and steric bulk, enhancing thermal stability and liquid-crystalline behavior. These derivatives are pivotal in display technologies .

B. Halogen-Substituted Derivatives

  • 1,3-Dichlorobenzene :
    • Exhibits higher inhibitory activity against acetylcholinesterase (AChE) and β-chymotrypsin (BChE) compared to 1-chlorobenzene derivatives due to stronger electron-withdrawing effects .
  • 4-Chlorophenyl Sulfonamides (e.g., 4-(5-Chloro-2-hydroxybenzylidene-amino)-N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide): Sulfonamide groups enhance biological activity, with crystallographic studies confirming planar geometries that favor enzyme binding .

Reactivity and Cyclization Behavior

This compound participates in radical-mediated cyclization reactions. Key comparisons include:

  • 5-Hexenyl Radical Cyclization :
    • Predominantly forms five-membered rings (cyclopentyl products) with high regioselectivity (exo-chair transition state).
    • Activation energy for cyclization is lower than 4-oxa-5-hexenyl radicals due to reduced stabilization of the acyclic radical intermediate .
  • Acetolysis of [1-13C]-5-Hexenyl Derivatives :
    • Achieves 60% cyclization after 30 hours at 100°C, forming uniformly labeled cyclohexyl acetate. This contrasts with slower cyclization in ether-linked analogs .

Physical and Chemical Properties

Compound Name Boiling Point (°C) Key Reactivity/Application
This compound 116–118 (13 hPa) Cyclization precursor, liquid crystal synthesis
4-(8-Nonenyl)-1-chlorobenzene 87 (0.3 hPa) Lower volatility, specialized syntheses
1,3-Dichlorobenzene 208–210 (760 hPa) High AChE/BChE inhibition
Silacyclohexane Derivatives N/A High thermal stability, display technologies

Key Research Findings

  • Synthetic Utility : The compound’s unsaturated hexenyl chain enables regioselective cyclization, critical for constructing five-membered rings in natural product synthesis .
  • Industrial Applications: Silacyclohexane derivatives highlight the role of substituents in tuning material properties for advanced technologies .

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